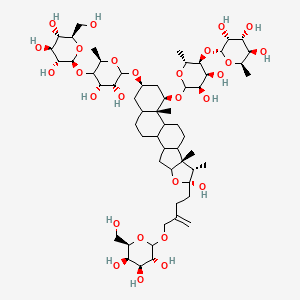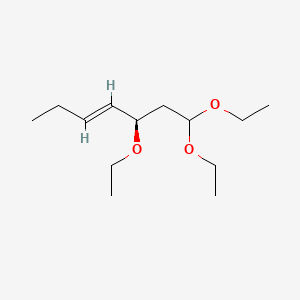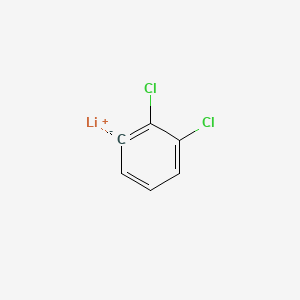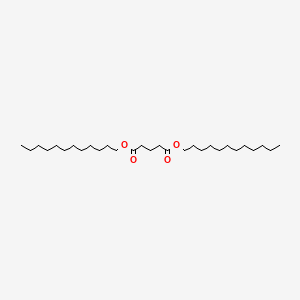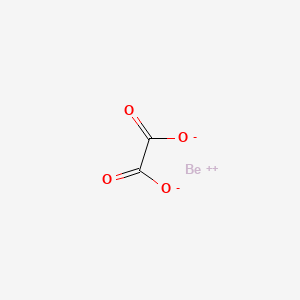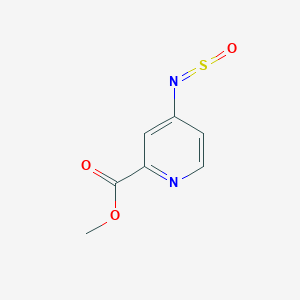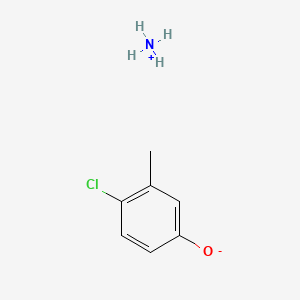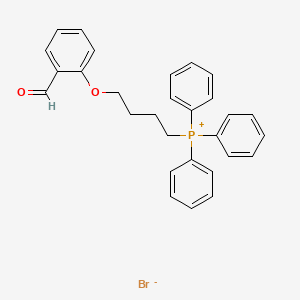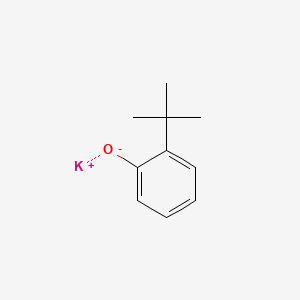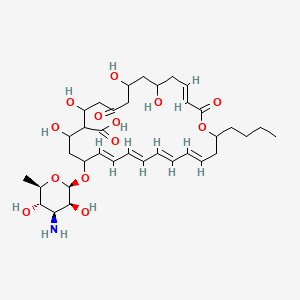
N,N'-Thioperoxydicarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Thioperoxydicarbamic acid is a chemical compound with the molecular formula C26H52N2S4. It contains a total of 84 atoms, including 52 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 4 sulfur atoms . This compound is known for its unique structure, which includes multiple bonds, rotatable bonds, and disulfide linkages .
Métodos De Preparación
The preparation of N,N’-Thioperoxydicarbamic acid involves several synthetic routes. One method includes the use of diisobutylamine, carbon bisulfide, an oxidant, and an anionic surfactant . The process involves adding diisobutylamine, alcohols or water, and an anionic surfactant into a reaction kettle while stirring. The mixture is cooled to 42-46°C, and carbon bisulfide is added dropwise over 6-7 hours. The pH of the reactant liquor is adjusted to 8-9, and an oxidant is added at 58-62°C to carry out the oxidation reaction for 5-6 hours. After the oxidation, the mixture is kept at the same temperature for 1 hour, followed by solid-liquid separation, drying, pulverizing, screening, and packaging .
Análisis De Reacciones Químicas
N,N’-Thioperoxydicarbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and sodium dodecylsulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with hydrogen peroxide or sodium hypochlorite can lead to the formation of disulfide linkages .
Aplicaciones Científicas De Investigación
N,N’-Thioperoxydicarbamic acid has several scientific research applications. It is widely used in the rubber industry as a vulcanization accelerator . This compound is also used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N’-Thioperoxydicarbamic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s disulfide linkages play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and the modulation of biological pathways .
Comparación Con Compuestos Similares
N,N’-Thioperoxydicarbamic acid can be compared with other similar compounds, such as N,N’-Didodecylthiuram disulfide and tetra(isobutyl)thioperoxydicarbamic acid . These compounds share similar structural features, including disulfide linkages and thiocarbamate groups. N,N’-Thioperoxydicarbamic acid is unique due to its specific molecular structure and reactivity, which make it suitable for various industrial and scientific applications .
Conclusion
N,N’-Thioperoxydicarbamic acid is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent in various chemical reactions and processes
Propiedades
Número CAS |
93892-75-2 |
|---|---|
Fórmula molecular |
C26H52N2S4 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
dodecylcarbamothioylsulfanyl N-dodecylcarbamodithioate |
InChI |
InChI=1S/C26H52N2S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)31-32-26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
GEZLUUMGKOWFLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=S)SSC(=S)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



